

The Pharmacokinetics of Pamrevlumab (FAUC 3019): An In-depth Technical Guide

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Compound of Interest

Compound Name: FAUC 3019

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Introduction

Pamrevlumab, also known as FG-3019 and formerly **FAUC 3019**, is a fully human monoclonal antibody that specifically targets connective tissue growth factor (CTGF).^{[1][2]} CTGF is a critical mediator in the pathogenesis of fibrotic diseases, making pamrevlumab a promising therapeutic agent for conditions such as idiopathic pulmonary fibrosis (IPF) and pancreatic cancer.^{[1][3][4]} This technical guide provides a comprehensive overview of the pharmacokinetics of pamrevlumab, drawing from key preclinical studies.

Pharmacokinetic Profile in Rats

Preclinical studies in rats have revealed that pamrevlumab exhibits non-linear pharmacokinetics, a characteristic often indicative of target-mediated drug disposition (TMDD).^{[5][6]} This phenomenon occurs when a significant portion of the drug is cleared through binding to its pharmacological target.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of pamrevlumab in rats demonstrate a dose-dependent relationship. As the dose increases, the clearance of the antibody decreases, and the half-life is prolonged.^[5] This is consistent with the saturation of a target-mediated clearance pathway.

Dose (mg/kg)	Half-life (T1/2) (days)	Clearance (Cl) (ml/kg/day)	Dose-normalized AUC (AUCinf/Dose)
0.03	1.36	90.6	
100	7.31	8.9	

Table 1: Dose-Dependent Pharmacokinetic Parameters of Pamrevlumab in Rats. Data sourced from a study on the pharmacokinetics of FG-3019 in rats.[\[5\]](#)

Experimental Protocols

The following section details the methodology employed in a key preclinical pharmacokinetic study of pamrevlumab in rats.

Animal Model and Dosing

- Species: Male Rats
- Administration: Intravenous (IV) injection via the tail vein.[\[5\]](#)
- Dose Range: 0.03, 0.3, 3, 10, 30, and 100 mg/kg.[\[5\]](#)
- Formulation: Pamrevlumab was formulated at concentrations of 0.01, 0.1, 1, 3, and 10 mg/ml and administered at a volume of 3 ml/kg or 10 ml/kg for the highest dose.[\[5\]](#)

Sample Collection and Analysis

- Blood Sampling: Blood samples (0.25 ml) were collected from a catheter implanted in the jugular vein at one pre-dose time point and 12 post-dose time points.[\[5\]](#)
- Plasma Preparation: Plasma was isolated by centrifugation of blood samples collected in lithium heparin coated tubes.[\[5\]](#)
- Storage: Plasma samples were stored at -80°C until analysis.[\[5\]](#)
- Analytical Method: Immunoassays were used to determine the concentrations of pamrevlumab and endogenous CTGF.[\[6\]](#)

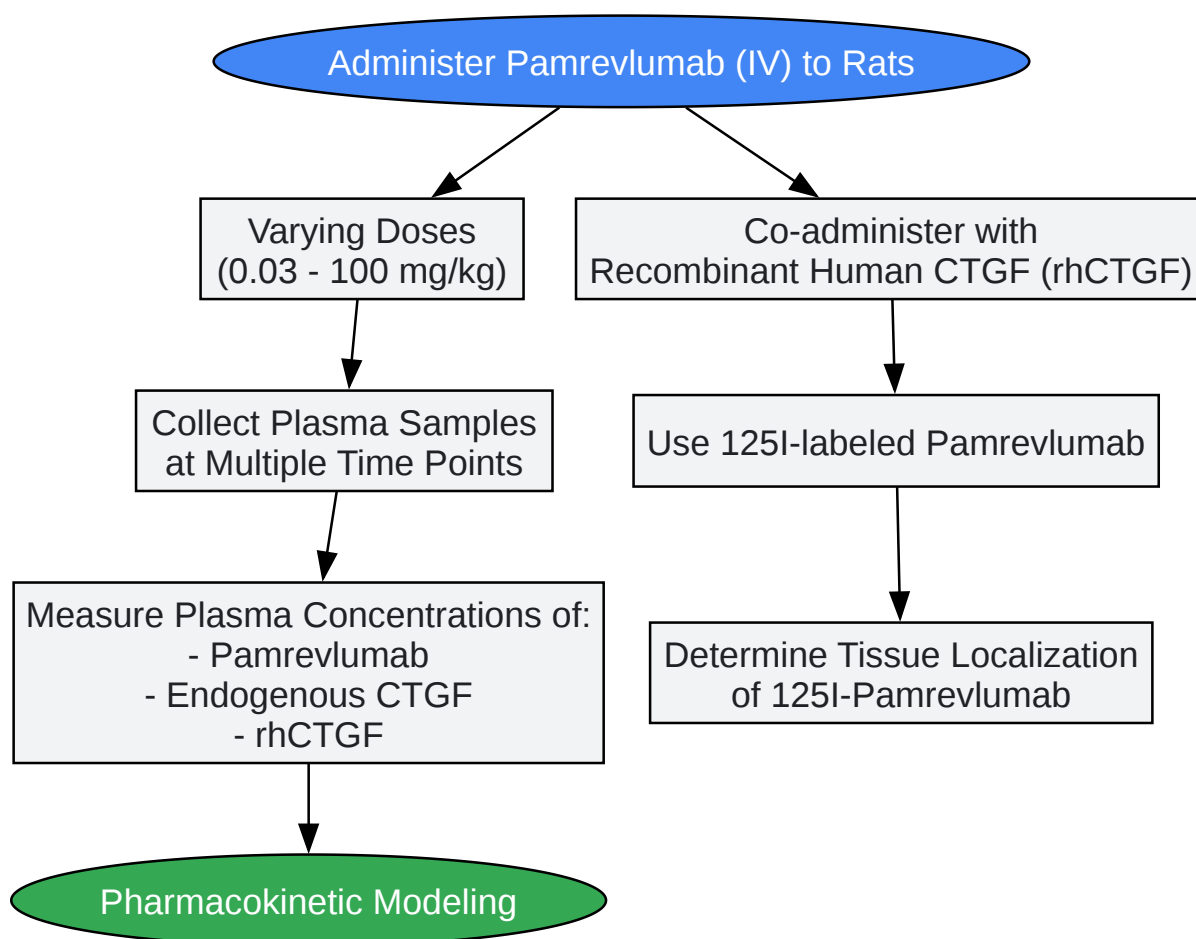
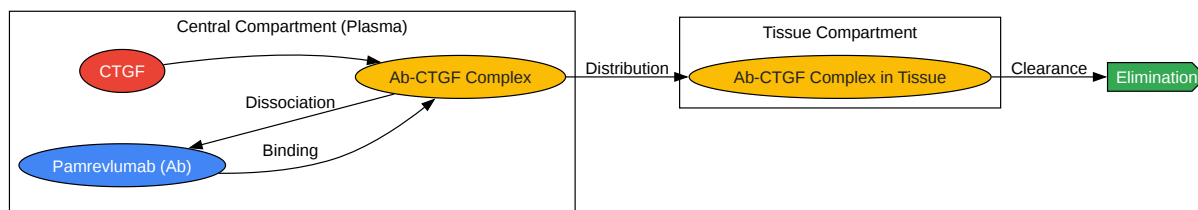
Target-Mediated Drug Disposition (TMDD) Model

The non-linear pharmacokinetics of pamrevlumab are well-described by a TMDD model.^[5]

This model posits that the drug's elimination is influenced by its binding to CTGF.

Signaling Pathway and Elimination

The binding of pamrevlumab to CTGF leads to the formation of a drug-target complex. This complex is then cleared from circulation, primarily by the liver, kidney, spleen, and adrenal glands.^[5]^[6]



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